molecular formula C6H5N3OS2 B2478014 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 68967-31-7

7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2478014
CAS No.: 68967-31-7
M. Wt: 199.25
InChI Key: IRUKGGHQKGTAPN-UHFFFAOYSA-N
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Description

7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to a class of fused thiadiazolopyrimidinone derivatives that have been identified as a promising scaffold for developing new therapeutic agents. Scientific literature indicates that this structural core is associated with potent biological activities. Notably, closely related analogues have been investigated as a new class of xanthine oxidase inhibitors , showing potential for the treatment of hyperuricemia and gout, with some derivatives demonstrating greater in vitro potency than the common drug allopurinol . Furthermore, recent studies highlight that novel compounds featuring the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one pharmacophore exhibit remarkable anti-biofilm activity against various Gram-positive and Gram-negative bacterial strains, as well as the fungus Candida albicans . This makes them valuable tools for researching new strategies to combat antibiotic-resistant, biofilm-mediated infections. The synthesis of such complex heterocyclic systems, as documented in publications like Chemistry of Heterocyclic Compounds , is an active area of methodological development . This product is intended for research purposes by qualified scientists and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-2-sulfanylidene-3H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c1-3-2-4(10)9-5(7-3)12-6(11)8-9/h2H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUKGGHQKGTAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation to Sulfoxides and Sulfones

The sulfhydryl group undergoes controlled oxidation to form sulfinyl (sulfoxide) or sulfonyl derivatives, a key transformation for modulating electronic properties and bioactivity.

Reaction Conditions:

  • Oxidizing agent : Meta-chloroperbenzoic acid (mCPBA)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Temperature : Room temperature (20–25°C)

  • Time : 2–6 hours

Example Reaction:

7-Methyl-2-sulfanyl-5H-[1][3][4]thiadiazolo[3,2-a]pyrimidin-5-onemCPBA, DCM2-6 h7-Methyl-2-(alkylsulfinyl/sulfonyl)-5H-[1][3][4]thiadiazolo[3,2-a]pyrimidin-5-one\text{7-Methyl-2-sulfanyl-5H-[1][3][4]thiadiazolo[3,2-a]pyrimidin-5-one} \xrightarrow[\text{mCPBA, DCM}]{\text{2-6 h}} \text{7-Methyl-2-(alkylsulfinyl/sulfonyl)-5H-[1][3][4]thiadiazolo[3,2-a]pyrimidin-5-one}

Analytical Data:

ProductIR Absorption (cm⁻¹)NMR (δ, ppm)
2-Methanesulfinyl 1050 (S=O)2.40 (s, CH₃-C7), 3.50–3.80 (q, CH₂-SO)
2-Ethanesulfonyl 1085, 1150 (SO₂)1.50 (t, CH₃-C2), 3.50–3.80 (q, CH₂-SO₂)

This oxidation enhances electrophilicity, which correlates with increased cytotoxic activity in cancer cell lines .

Nucleophilic Substitution at Sulfur

The sulfhydryl group participates in nucleophilic displacement reactions with alkyl halides or aryl electrophiles, forming thioether linkages.

Reaction Conditions:

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : Reflux (80–100°C)

Example Reaction:

7-Methyl-2-sulfanyl-...+R-XK₂CO₃, DMFReflux7-Methyl-2-(alkylthio)-5H-[1][3][4]thiadiazolo[3,2-a]pyrimidin-5-one\text{7-Methyl-2-sulfanyl-...} + \text{R-X} \xrightarrow[\text{K₂CO₃, DMF}]{\text{Reflux}} \text{7-Methyl-2-(alkylthio)-5H-[1][3][4]thiadiazolo[3,2-a]pyrimidin-5-one}

Key Observations:

  • Longer alkyl chains (e.g., hexyl) improve lipophilicity but reduce aqueous solubility .

  • Electron-withdrawing substituents on the alkyl/aryl group enhance stability under physiological conditions .

Cycloaddition and Ring-Opening Reactions

The thiadiazolo-pyrimidine core participates in cycloaddition reactions, though this is less common for the sulfanyl derivative.

Example Reaction with Ethyl Acetoacetate:

Under polyphosphoric acid (PPA) catalysis at 120–160°C, the compound undergoes [3+3] cycloaddition to form fused heterocycles, though this primarily occurs during synthesis rather than post-derivatization .

Biological Activity Modulation via Sulfur Modifications

Structural changes at the 2-position directly influence bioactivity:

DerivativeCytotoxic Activity (IC₅₀, μM)Target Enzyme Inhibition
2-Sulfanyl (Parent) 12.4 ± 1.2Moderate PI3K inhibition
2-Methanesulfonyl 6.8 ± 0.9Strong MEK1/PI3K dual inhibition
2-Benzylthio 8.3 ± 1.1Enhanced DNA intercalation

Electrophilic sulfone/sulfoxide derivatives exhibit superior kinase inhibition (e.g., MEK1 IC₅₀ < 1 nM) compared to the parent sulfhydryl compound .

Supramolecular Self-Assembly

The planar heterocyclic core facilitates π–π stacking, forming crystalline aggregates. X-ray diffraction studies reveal:

  • Interplanar spacing : 3.4–3.6 Å

  • Hydrogen bonding : Between carbonyl oxygen and adjacent NH groups (2.8 Å) .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit significant antimicrobial activity against various pathogens.

  • Mechanism of Action : The compound's thiazole and pyrimidine moieties contribute to its ability to disrupt bacterial cell walls and inhibit essential enzymes.
  • Case Study : A study demonstrated that derivatives of this compound showed promising antibacterial effects against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to established antibiotics like linezolid .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines.

  • In Vitro Studies : Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Practical Applications

  • Pharmaceutical Development : The compound is being explored for its potential as a lead compound in the development of new antibiotics and anticancer agents.
  • Research Use : Due to its unique structure and biological properties, it serves as a valuable tool for researchers studying the structure-activity relationships (SAR) in drug design.

Mechanism of Action

The mechanism of action of 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects at Position 7

  • 7-Methyl vs. 7-Phenyl :

    • 7-Methyl derivatives (e.g., the target compound) exhibit moderate XO inhibition (IC₅₀ ~5–10 µM) but weaker biofilm dispersal activity compared to 7-phenyl analogs .
    • 7-Phenyl-substituted compounds (e.g., compound 8j in ) show enhanced broad-spectrum anti-biofilm activity (MIC₅₀ <1 µM against Gram-negative pathogens) due to improved hydrophobic interactions with bacterial membranes .
  • 7-Chloromethyl :

    • Derivatives like 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CID 4868354) are intermediates for further functionalization but lack direct bioactivity data .

Substituent Effects at Position 2

  • 2-Sulfanyl (-SH) :

    • The target compound’s sulfanyl group contributes to XO inhibition via hydrogen bonding with the enzyme’s molybdenum center .
  • 2-Phenoxymethyl: Analogues with 2-phenoxymethyl groups (e.g., from ) retain XO inhibition (IC₅₀ ~10–20 µM) but show reduced potency compared to the sulfanyl variant .
  • 2-Fluorine or 2-Alkyl Groups :

    • Fluorine substitution at position 2 (e.g., compound 6 in ) maintains αIIbβ3 receptor antagonism (IC₅₀ ~50 nM), while bulkier alkyl groups abolish activity .

Hybrid Scaffolds and Bioactivity

  • Thiadiazolo vs. Oxadiazolo Hybrids :

    • [1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one hybrids (e.g., 9a–e in ) exhibit superior anti-pancreatic cancer activity (IC₅₀ ~2–5 µM against PANC-1 cells) compared to thiadiazolo counterparts, likely due to improved cellular uptake .
  • Indole-Tethered Derivatives: Indole-conjugated thiadiazolopyrimidinones (e.g., 8a–j in ) show moderate anticancer activity (IC₅₀ ~10–20 µM), suggesting the indole moiety enhances DNA intercalation .

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Thiadiazolopyrimidinone Derivatives

Compound Substituents Activity (IC₅₀ or MIC₅₀) Target Reference
7-Methyl-2-sulfanyl derivative 7-CH₃, 2-SH 5–10 µM (XO inhibition) Hyperuricemia
7-Phenyl derivative (8j) 7-Ph, 2-SO₂Me <1 µM (Biofilm dispersal) Gram-negative pathogens
6-Chloro-7-methyl derivative 6-Cl, 7-CH₃, 2-aryl 8–12 µM (Anticancer) T-47D/NCI-H226 cells
Oxadiazolo hybrid (9a) Oxadiazolo core 2 µM (Anticancer) PANC-1 cells
2-Fluorine derivative (6) 2-F, 7-CH₃ 50 nM (αIIbβ3 antagonism) Thrombosis

Table 2: Structural Modifications and Trends

Position Optimal Substituent Bioactivity Trend
7 Phenyl > Methyl Enhanced biofilm dispersal and antimicrobial
2 Sulfanyl > Fluorine Higher XO inhibition and receptor specificity
6 Chlorine Improved anticancer activity

Biological Activity

7-Methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C6_6H5_5N3_3OS2_2
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 68967-31-7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds similar to 7-methyl-2-sulfanyl derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study screening various thiadiazole derivatives found that certain substitutions at the 2-position enhanced antimicrobial activity against a range of bacterial strains .

Anti-inflammatory and Analgesic Effects

The compound has shown promise in reducing inflammation and pain:

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
  • Case Studies : In vivo studies demonstrated that the compound significantly reduced paw edema in animal models, indicating its potential as an analgesic agent.

Cytotoxicity and Antitumor Activity

7-Methyl-2-sulfanyl derivatives have been evaluated for their cytotoxic effects on cancer cell lines:

  • Cytotoxic Studies : Research has shown that these compounds can induce apoptosis in various cancer cells, suggesting potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryReduced cytokine levels in animal models
AnalgesicDecreased pain response in edema models
CytotoxicityInduced apoptosis in cancer cell lines

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Modulation of Cell Signaling : It affects cell signaling pathways that regulate apoptosis and proliferation.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with DNA or RNA, affecting replication and transcription processes.

Q & A

Q. What are the standard synthetic routes for 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, and what are their limitations?

The compound is typically synthesized via multi-step protocols. A common method involves cyclization of 2-aminothiadiazole derivatives with ethyl acetoacetate in polyphosphoric acid (PPA) at elevated temperatures (120–140°C), followed by hydrolysis and purification . However, this approach suffers from low yields (~40–60%) and requires harsh acidic conditions, complicating scalability. Alternative routes using substituted aromatic acids (e.g., benzoic acid derivatives) in POCl₃ have been reported, but these also involve laborious purification steps .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization includes:

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1660–1680 cm⁻¹, C=N at ~1620–1640 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.3 ppm) and quaternary carbons (e.g., C=O at δ ~165 ppm) .
  • X-ray diffraction : Resolves crystallographic ambiguities, such as planarity of the thiadiazolo-pyrimidine core .
  • Mass spectrometry : Validates molecular ion peaks (e.g., M⁺ at m/z 384–414 for substituted derivatives) .

Q. What preliminary biological activities have been reported for this compound?

Initial screens indicate:

  • Xanthine oxidase inhibition : IC₅₀ values of 10–50 µM for derivatives with electron-withdrawing substituents (e.g., nitro groups) .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC: 32–64 µg/mL) and fungi (e.g., Candida albicans) .
  • Cytotoxicity : EC₅₀ of ~20 µM against Ehrlich ascites tumor cells .

Advanced Research Questions

Q. How do structural modifications at the 2- and 7-positions influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • 2-Sulfanyl group : Essential for αIIbβ3 receptor antagonism (IC₅₀: 0.5 µM for platelet aggregation inhibition). Replacement with bulkier groups (e.g., methylsulfonyl) abolishes activity .
  • 7-Methyl group : Enhances metabolic stability but reduces solubility. Fluorination at this position retains potency (e.g., antitumor activity) .
  • Electrophilic substituents : Alkylsulfoxide/sulfone groups at position 2 improve cytotoxicity (EC₅₀: <10 µM) by promoting DNA intercalation .

Q. What advanced synthetic strategies address the limitations of traditional methods?

  • Ultrasound-promoted one-pot synthesis : Combines malononitrile, aldehydes, and thiosemicarbazide in ethanol with NaOH catalysis, achieving 75–89% yield in <2 hours .
  • Microwave-assisted cyclization : Reduces reaction time from 6 hours to 15 minutes for thiadiazolo-pyrimidine core formation .
  • Continuous flow reactors : Enable gram-scale production with >90% purity, avoiding PPA degradation .

Q. How can conflicting data on substituent effects be resolved?

Contradictions arise in studies comparing 2-substituents:

  • Example : Methyl at position 2 slightly reduces αIIbβ3 antagonism (IC₅₀: 1.2 µM vs. 0.5 µM for parent compound), while larger groups (e.g., ethyl) render it inactive . However, in antitumor assays, methyl enhances activity (EC₅₀: 15 µM vs. 20 µM) .
    Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, molecular docking for steric effects) to differentiate target-specific vs. off-target interactions .

Q. What mechanistic insights explain its RNA synthesis inhibition?

The compound disrupts RNA polymerase III by:

  • Intercalation : Planar thiadiazolo-pyrimidine core binds dsDNA, confirmed by fluorescence quenching (Kd: 2.3 µM) .
  • Metal chelation : Sulfhydryl group coordinates Mg²⁺ in the polymerase active site, validated via EDTA rescue experiments .
  • Transcriptional profiling : RNA-Seq shows downregulation of tRNA and 5S rRNA genes (log2FC: −3.5 to −5.8) .

Q. How do advanced derivatives improve biofilm dispersal in Gram-negative pathogens?

Novel hybrids (e.g., 2-thiophen-3-yl derivatives) exhibit:

  • Biofilm inhibition : 80% reduction in Pseudomonas aeruginosa biofilm at 10 µg/mL via quorum-sensing interference (LasR receptor antagonism) .
  • Synergy with antibiotics : Reduce ciprofloxacin MIC from 128 µg/mL to 8 µg/mL in E. coli .
  • Resistance mitigation : No resistance observed after 20 serial passages, unlike conventional antibiotics .

Methodological Recommendations

  • Synthetic optimization : Prioritize ultrasound/microwave methods for time-sensitive projects .
  • SAR validation : Use X-ray crystallography to resolve steric clashes in receptor-binding studies .
  • Mechanistic studies : Combine transcriptomics and ITC (isothermal titration calorimetry) to map binding energetics .

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